1,3,7-Trichlorodibenzo-p-dioxin is a member of the polychlorinated dibenzo-p-dioxin family, which consists of various chlorinated aromatic compounds. These compounds are primarily byproducts of industrial processes, particularly those involving chlorine, and are known for their environmental persistence and toxicity. The chemical formula for 1,3,7-Trichlorodibenzo-p-dioxin is , and it has a CAS number of 67028-17-5. This compound is classified as a persistent organic pollutant due to its stability in the environment and potential to bioaccumulate in living organisms.
The synthesis of 1,3,7-Trichlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. Various methods can be employed for this process:
Technical details regarding reaction conditions such as temperature, pressure, and solvent choice can significantly influence the yield and purity of the synthesized compound .
The molecular structure of 1,3,7-Trichlorodibenzo-p-dioxin features two benzene rings connected by two oxygen atoms (forming a dioxin structure) with three chlorine substituents located at the 1, 3, and 7 positions on the rings.
1,3,7-Trichlorodibenzo-p-dioxin can undergo various chemical reactions:
Technical details regarding these reactions often involve monitoring changes in chemical structure using mass spectrometry or chromatography techniques to identify metabolites formed during biodegradation .
The mechanism of action for 1,3,7-Trichlorodibenzo-p-dioxin primarily involves its interaction with biological systems at the molecular level:
Data from various studies indicate that exposure to this compound can lead to significant health risks in humans and wildlife due to its persistent nature and bioaccumulation potential .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to characterize these properties further .
Research continues into its biodegradation pathways and potential remediation strategies for contaminated sites where this compound is present .
1,3,7-Trichlorodibenzo-p-dioxin (1,3,7-TriCDD) is formed during the synthesis of chlorophenols, particularly under high-temperature conditions (120–180°C) where alkali metal hydroxides facilitate the cyclization of chlorinated precursors. Key pathways include:
Table 1: Key Synthesis Routes for 1,3,7-TriCDD in Chlorophenol Production
| Precursor Compounds | Catalyst/Conditions | Formation Mechanism |
|---|---|---|
| 2,4-Dichlorophenol + 2,6-Dichlorophenol | 180°C, alkaline pH | Radical recombination |
| 2,4,6-Trichlorophenol | CuCl₂, 150°C | Ullmann ether coupling |
Quantum chemical analyses reveal that electron densities at chlorine positions drive regioselectivity. The meta-chlorine (C₃/C₇) in 1,3,7-TriCDD exhibits lower electron density (Hirshfeld charge: +0.21) compared to ortho-chlorines, favoring its retention during synthesis [2].
1,3,7-TriCDD arises as a contaminant during 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) production via:
Table 2: Contamination Pathways in 2,4,5-T Manufacturing
| Process Stage | Key Reaction | Role of 1,3,7-TriCDD |
|---|---|---|
| Tetrachlorobenzene hydrolysis | Cyclization of trichlorophenol | Byproduct (yield: 0.1–0.5%) |
| Distillation purification | Thermal dechlorination of PeCDD | Stable residue |
| Effluent treatment | Microbial reductive dechlorination | Terminal dechlorination product |
1,3,7-TriCDD forms in thermal systems (200–800°C) via homogeneous and heterogeneous pathways:
Table 3: Thermal Formation Parameters for 1,3,7-TriCDD
| Process | Temperature Range | Primary Precursors | Yield (ng/g) |
|---|---|---|---|
| Municipal waste incineration | 300–400°C | Chlorophenols + chlorobenzenes | 2.1–3.2 |
| Metal smelting | 600–800°C | De novo carbonaceous soot | 0.8–1.5 |
| Forest fires | 200–500°C | Lignin-derived phenols | <0.1 |
Table 4: Chemical Identity of 1,3,7-Trichlorodibenzo-p-dioxin
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 67028-17-5 | [3] |
| Molecular Formula | C₁₂H₅Cl₃O₂ | [3] [7] |
| Molecular Weight | 287.53 g/mol | [7] |
| IUPAC Name | 1,3,7-Trichlorodibenzo[1,4]dioxine | [1] |
| SMILES Notation | ClC1=CC(Cl)=C2C(OC3=C(C=CC(Cl)=C3)O2)=C1 | [3] |
| Boiling Point | 384.8°C (at 760 mmHg) | [7] |
| Log P (Octanol-Water) | 5.54 | [7] |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: